molecular formula C15H22O B150010 Chamigrenal CAS No. 19912-84-6

Chamigrenal

Cat. No. B150010
CAS RN: 19912-84-6
M. Wt: 218.33 g/mol
InChI Key: MJSPQLDLFYGVAU-UHFFFAOYSA-N
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Description

Chamigrenal is a term that refers to a family of halogenated sesquiterpenes, which are a type of natural product with a spirocyclic structure. These compounds are known for their complex molecular frameworks and have been the subject of various synthetic strategies due to their interesting chemical and biological properties. The chamigrene family includes a variety of structurally diverse members, such as elatol, bromo-chamigrenes, and β-chamigrenal, which have been isolated from natural sources and have shown potential anti-inflammatory activities .

Synthesis Analysis

The synthesis of chamigrenes has been approached through various strategies. One method involves an enantioselective decarboxylative allylation followed by a ring-closing olefin metathesis to form the all-carbon quaternary stereocenter and the spirocyclic core, which is a common structural motif in the chamigrene family . Another strategy includes a biomimetic bromonium-induced polyene cyclization and a Diels-Alder reaction to construct the chamigrene skeleton . Additionally, an Ireland ester Claisen rearrangement and ring-closing metathesis (RCM) reaction sequence have been used to construct spiro[5.5]undecanes containing a quaternary carbon atom adjacent to the spirocentre, which is a key feature in chamigrenes .

Molecular Structure Analysis

The molecular structure of chamigrenes is characterized by a spirocyclic core, which is a distinctive feature of this natural product family. The spiro[5.5]undecane sesquiterpene structure is a common motif, and the presence of halogen atoms such as chlorine and bromine adds to the complexity of these molecules. X-ray crystallography has been used to determine the precise structure of these compounds, which is crucial for the revision of previously proposed structures and for guiding synthetic efforts .

Chemical Reactions Analysis

Chamigrenes undergo various chemical reactions that are key to their synthesis. These include the aforementioned enantioselective decarboxylative allylation, ring-closing olefin metathesis, bromonium-induced polyene cyclization, Diels-Alder reaction, Ireland ester Claisen rearrangement, and RCM reactions. Additionally, dehydration of cis- and trans-β-ionol has been used to obtain dehydrochamigrene, which can be reduced to α-chamigrene . The de Mayo reaction has also been employed to construct the basic skeleton of chamigrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of chamigrenes are influenced by their spirocyclic structure and the presence of halogen atoms. These compounds exhibit significant biological activities, such as anti-inflammatory effects. For instance, β-chamigrenal isolated from the fruits of Schisandra chinensis has been shown to suppress lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in macrophages, suggesting potential anti-inflammatory activity . The synthesis of chamigrenes often involves the use of enantioselective routes to ensure the desired stereochemistry, which is important for their biological function .

Scientific Research Applications

Chamigrenal Derivatives from Marine Algae

A study by (Bittner et al., 1985) identified a novel rearranged sesquiterpenoid and a chamigrene derivative in an undescribed species of the marine red alga Laurencia. These compounds exhibited toxicity towards the damselfish Pomacentrus coeruleus.

Anti-Inflammatory Potential of β-Chamigrenal

Research by (Shin et al., 2014) explored the anti-inflammatory potential of β-chamigrenal from Schisandra chinensis. The study found that β-chamigrenal significantly suppressed nitric oxide and prostaglandin E2 production in macrophages, suggesting possible anti-inflammatory activity.

Platelet-Activating Factor Antagonistic Activity

A study conducted by (Lee et al., 1997) discovered that chamigrenal isolated from Schizandra chinensis displayed platelet-activating factor antagonistic activity, indicating potential therapeutic applications.

Halogenated Chamigrenes in Marine Red Alga

Research by (Ahmad & Ali, 1991) identified a new halogenated chamigrene named pinnatifenol and a rearranged chamigrene derivative in Laurencia pinnatifida, highlighting the diversity of chamigrene compounds in marine algae.

Oxachamigrenes from Laurencia obtusa

A study by (Brito et al., 2002) discovered two new sesquiterpenes, oxachamigrene and 5-acetoxyoxachamigrene, in the red alga Laurencia obtusa, contributing to the understanding of chamigrene structures.

Chamigrene Sesquiterpenes from Ophionereis reticulata

In research by (Nuzzo et al., 2017), three chamigrene sesquiterpenes were isolated from the Brazilian brittle star Ophionereis reticulata, expanding the known sources of chamigrene derivatives.

Sesquiterpene Derivatives and Anthelmintic Activity

A study by (Davyt et al., 2001) isolated sesquiterpenes, including beta-chamigrenes, from Laurencia scoparia, evaluating their anthelmintic activity.

Chamomile and Anti-Inflammatory Mechanisms

Research by (Bhaskaran et al., 2010) investigated chamomile's inhibitory effects on nitric oxide production and inducible nitric oxide synthase expression, suggesting anti-inflammatory mechanisms.

Halogenated Chamigrenes in Sea Hare Aplysia dactylomela

(Sakai et al., 1986) isolated four new halogenated chamigrenes from the sea hare Aplysia dactylomela, contributing to the understanding of chamigrene biogenesis.

properties

IUPAC Name

5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,11H,1,4-5,7-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSPQLDLFYGVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C12CCC(=CC2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941792
Record name 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chamigrenal

CAS RN

19912-84-6
Record name Chamigrenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
JS Shin, S Ryu, YW Cho, HJ Kim, DS Jang… - Planta …, 2014 - thieme-connect.com
… Unfortunately, we did not establish the inhibitory mechanisms of iNOS enzyme activity by β-chamigrenal yet. However, our results demonstrate that the inhibitory effect of β-chamigrenal …
Number of citations: 7 www.thieme-connect.com
IS Lee, KY Jung, SR Oh, DS Kim, JH Kim… - Archives of pharmacal …, 1997 - Springer
In the course of searching for PAF receptor antagonists, pregomisin (1) and chamigrenal (2) were isolated from the fruits ofSchizandra chinensis Baill by the bioactivity-guided isolation. …
Number of citations: 31 link.springer.com
Y Ohta, Y Hirose - Tetrahedron Letters, 1968 - Elsevier
A sesquiterpene hydrocarbon, P-chamigrene(I), was isolated for the first time from the leaf oil of Chamaecyparis taiwanensis by Ita and his colleagues(1)(2). Recently, we isolated the …
Number of citations: 35 www.sciencedirect.com
KY Jung, SR Oh, DS Kim, JH Kim, JJ Lee… - Archives of Pharmacal …, 1997 - oak.kribb.re.kr
In the course of searching for PAF receptor antagonists, pregomisin (1) and chamigrenal (2) were isolated from the fruits of Schizandra chinensis Baill by the bioactivity-guided isolation. …
Number of citations: 2 oak.kribb.re.kr
GA Neville, IC Nigam - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… recently Ohta and Hirose (17) isolated chamigrene from the oil of the fruits of Schisandra chinensis together with two new compounds of the same carbon skeleton, namely, chamigrenal …
Number of citations: 4 cdnsciencepub.com
JT Han, EM Ahn, JK Park, SW Cho… - Applied Biological …, 2000 - koreascience.kr
… Their chemical structures were determined to be chamigrenal, gomisin A, gomisin H, gomisin N. schizandrin and daucosterol. Among them, schizandrin and daucosterol inhibited GABA …
Number of citations: 22 koreascience.kr
WS Suh, SY Park, BS Min, SH Kim… - Korean Journal of …, 2014 - koreascience.kr
We isolated twelve lignans and three terpenoids were isolated from the n-hexane fraction of Schisandra chinensis extract. Using spectroscopic data and comparison with available …
Number of citations: 19 koreascience.kr
JN Lee, HS Ryu, JM Kim, TH Jung, SM Park… - Archives of pharmacal …, 2017 - Springer
… Baillon extract yielded five major compounds, β-chamigrenal, α-ylangenol, gomisin N, gomisin A, and schisandrin. The structures were identified by using 1 H-NMR and 13 C-NMR …
Number of citations: 17 link.springer.com
M Jeong, HM Kim, HJ Kim, JH Choi… - Archives of pharmacal …, 2017 - Springer
… Recently, we reported inhibitory effects of β-chamigrenal, a sesquiterpene isolated from the fruits of S. chinensis, on lipopolysaccharide-induced nitric oxide and prostaglandin E2 …
Number of citations: 28 link.springer.com
MLB Lacson, CA Arbotante, MJTE Magdayao… - … of Chromatography A, 2023 - Elsevier
… Chamigrenal (2) was first reported to exhibit platelet-activating factor (PAF) antagonistic … Our study is the first report that chamigrenal (2) has been detected from an endophyte. However, …
Number of citations: 3 www.sciencedirect.com

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